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Compound of Interest

Compound Name: 2-(3-Bromophenyl)propanoic acid
CAS No.: 53086-52-5
Cat. No.: B057263
- 7

Executive Summary & Compound Profile

2-(3-Bromophenyl)propanoic acid is a chiral 2-arylpropionic acid derivative. It serves as a
structural scaffold for "profen” class NSAIDs, distinguished by the meta-bromo substituent on
the phenyl ring. Its spectroscopic signature is defined by the 1:1 isotopic abundance of
Bromine (

Br/

Br) in mass spectrometry and the characteristic doublet-quartet coupling of the propanoic acid
side chain in proton NMR.

Physicochemical Properties Table
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Property Data
IUPAC Name 2-(3-Bromophenyl)propanoic acid
CAS Number 53086-63-4
C
Molecular Formula H
BrO
Molecular Weight 229.07 g/mol
227.9786 (
Exact Mass Br) / 229.9765 (
Br)
Appearance White to off-white crystalline solid

Soluble in Methanol, DMSO, Chloroform;

Solubility _ _
Sparingly soluble in water

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted nitriles or
des-bromo analogs). The compound is typically prepared via the hydrolysis of 2-(3-
bromophenyl)propanenitrile, which is itself derived from 3-bromoacetophenone or 3-
bromobenzaldehyde.

Synthesis Pathway Diagram

3-Bromoacetophenone | NaBH4 _ | 1-(3-Bromophenyl)ethanol | SOCI2 _ | 1-Bromo-3-(1-chloroethyl)benzene | NaCN _ | 2-(3-Bromophenyl)propanenitrile | H30+, Reflux _ FREETETTIE e et
(Starting Material) (Reduction) (Halogenation) (Cyanation) (Hydrolysis)

Figure 1: Standard synthetic route via nitrile hydrolysis.

Click to download full resolution via product page
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Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry introduced by the chiral center at C2 and the meta-
substitution on the aromatic ring.

H NMR (400 MHz, CDCI

)

The spectrum exhibits a classic "profen” side-chain pattern (methyl doublet + methine quartet)
and a distinct aromatic region due to the electron-withdrawing Bromine atom.

Shift ( Coupling (
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Expert Insight: The proton at C2' (between the alkyl group and the bromine) is significantly

deshielded and often appears as a narrow triplet or singlet due to small meta-coupling (

Hz). This is a diagnostic peak for meta-substituted arylpropionic acids.

C NMR (100 MHz, CDCI

)

Shift (
Carbon Type Assignment

» Ppm)
C=0 180.1 Carboxylic Acid Carbonyl
Ar-C (Ipso) 142.3 Quaternary C attached to CH
Ar-C-Br 122.8 Quaternary C attached to Br
Ar-CH 130.5, 130.1, 126.8 Aromatic methines
CH 45.2 Alpha-carbon (Chiral center)
CH 18.4 Beta-methyl

B. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of Bromine.

« lonization Mode: Electron Impact (El, 70 eV) or ESI- (Negative Mode).

e Molecular lon (

): Distinct doublet at

228 and 230 with nearly equal intensity (1:1 ratio), confirming the presence of one Bromine

atom.
Fragmentation Pathway (EI):

o Base Peak (
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183/185): Loss of the carboxylic acid group [M - COOH]

. This forms the secondary carbocation stabilized by the aromatic ring (1-(3-
bromophenyl)ethyl cation).

o Tropylium-like lon: Further loss of methyl or rearrangement may occur, but the bromine
retention is strong in initial fragments.

o Debromination: A minor peak at

149 (M - Br) may be observed but is less favorable than decarboxylation.

MS Fragmentation Logic

Molecular lon [M]+

m/z 228 / 230
(1:1 Ratio)

COOH (45 Da)

Base Peak [M - COOH]+
m/z 183/ 185
(Ar-CH-CH3)+

H2 / Rearrangement

Bromostyrene Cation
[M - COOH - H2]+

Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS.

Click to download full resolution via product page

C. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the carboxylic acid and the aromatic halide.
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Wavenumber (cm

Vibration Mode Description
)
Broad, strong absorption
2800 - 3200 O-H Stretch characteristic of carboxylic acid
dimers.
1705 - 1725 C=0 Stretch Strong, sharp carbonyl peak.
Aromatic ring skeletal
1560, 1475 C=C Stretch o
vibrations.
C-0O single bond stretch / in-
1050 - 1100 C-O Stretch )
plane bending.
Characteristic band for aryl
650 - 700 C-Br Stretch

bromides (often weak).

Experimental Protocols
Protocol 1: Sample Preparation for H NMR

To ensure high-resolution data without solvent interference:
e Weighing: Weigh approximately 5-10 mg of the dry solid into a clean vial.
e Solvation: Add 0.6 mL of CDCI

(Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

o Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the
NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

e Acquisition: Acquire at minimum 16 scans with a 30° pulse angle and a relaxation delay (d1)
of 1.0 second to ensure quantitative integration of the aromatic protons vs. the alkyl chain.

Protocol 2: Chiral Purity Analysis (HPLC)

Since the biological activity of profens is often stereospecific (usually the S-enantiomer is
active), separating the enantiomers is critical.
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Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm).

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expected Result: Baseline separation of (R) and (S) enantiomers.
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To cite this document: BenchChem. [Spectroscopic Data Guide: 2-(3-
Bromophenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057263#spectroscopic-data-for-2-3-bromophenyl-
propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

